8-[(1-hydroxybutan-2-yl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-[(1-hydroxybutan-2-yl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound with significant biological and pharmacological properties. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-hydroxybutan-2-yl)amino]-1,3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method is the reductive amination of a suitable precursor with an amine source. This process typically requires the use of catalysts such as amine dehydrogenases, which facilitate the formation of the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. These methods utilize enzymes to catalyze the reactions, resulting in high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-[(1-hydroxybutan-2-yl)amino]-1,3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents such as hydrogen or hydrides.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrides, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
8-[(1-hydroxybutan-2-yl)amino]-1,3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: The compound is studied for its role in biochemical pathways and its potential as a therapeutic agent.
Medicine: It has been investigated for its potential use in treating various diseases, including tuberculosis.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-[(1-hydroxybutan-2-yl)amino]-1,3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is believed to interfere with bacterial metabolism, making it effective against certain bacterial infections . The compound’s hydroxyl and amino groups play crucial roles in its binding to target molecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethambutol: An ethylenediamine derivative used to treat tuberculosis.
Butan-2-amine: A chiral amine with applications in the chemical industry.
Uniqueness
8-[(1-hydroxybutan-2-yl)amino]-1,3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its combination of hydroxyl and amino groups provides it with distinct chemical properties that are not found in similar compounds .
Properties
IUPAC Name |
8-(1-hydroxybutan-2-ylamino)-1,3,7-trimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-5-7(6-18)13-11-14-9-8(15(11)2)10(19)17(4)12(20)16(9)3/h7,18H,5-6H2,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPHQPYQWYYBCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315324 | |
Record name | NSC293950 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6156-52-1 | |
Record name | NSC293950 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60315324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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